molecular formula C24H25N5O3 B12125002 2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125002
M. Wt: 431.5 g/mol
InChI Key: RXKLUFAEEGQNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C18H11N5O2 , belongs to the class of pyrrolo[2,3-b]quinoxaline derivatives. Its systematic name is quite a mouthful, but let’s break it down:

    2-amino: Indicates the presence of an amino group (NH2) at a specific position.

    1-(1,3-benzodioxol-5-yl): Refers to a benzodioxole ring (a fused aromatic system) attached to the compound.

    N-hexyl: Indicates a hexyl group (a six-carbon alkyl chain) attached to the amino nitrogen.

    1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Describes the core structure, which consists of a pyrrolo[2,3-b]quinoxaline ring fused with a carboxamide group.

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes various reactions typical of pyrrolo[2,3-b]quinoxalines. These may include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. general reagents like strong acids, bases, and transition metal catalysts are commonly employed.

Major Products:: The major products formed during these reactions would vary based on the specific reaction conditions and substituents. Further experimental data would be needed to provide precise details.

Scientific Research Applications

Chemistry:: Researchers explore its potential as a building block for novel organic materials or as a scaffold for drug design.

Biology and Medicine:: While direct applications are limited, understanding its biological interactions could lead to insights into related compounds’ pharmacological properties.

Industry:: Currently, no industrial applications exist, but its unique structure may inspire future innovations.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains elusive. Further studies are necessary to identify molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness:: Its fusion of pyrrolo[2,3-b]quinoxaline and benzodioxole moieties sets it apart from other compounds.

Similar Compounds::

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-2-3-4-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)15-10-11-18-19(13-15)32-14-31-18/h5-6,8-11,13H,2-4,7,12,14,25H2,1H3,(H,26,30)

InChI Key

RXKLUFAEEGQNCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.